5-Sulfooxymethylfurfural sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

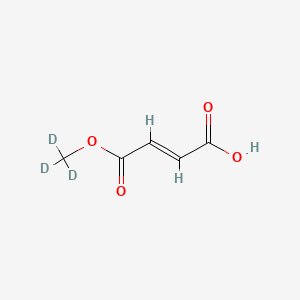

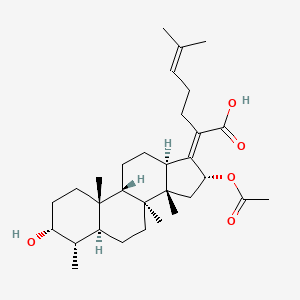

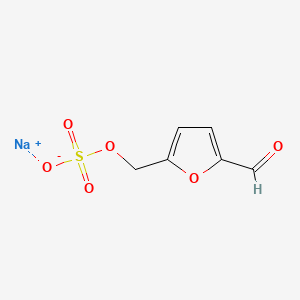

5-Sulfooxymethylfurfural Sodium Salt, also known as 5-[(Sulfooxy)methyl]-2-furancarboxaldehyde Sodium Salt or SMF, is a chemical compound with the molecular formula C6H5NaO6S and a molecular weight of 228.16 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Sulfooxymethylfurfural Sodium Salt consists of a furan ring with a sulfooxy methyl group and a formyl group attached to it . The InChI string representation of the molecule isInChI=1S/C6H6O6S/c7-3-5-1-2-6 (12-5)4-11-13 (8,9)10/h1-3H,4H2, (H,8,9,10) . Chemical Reactions Analysis

While specific chemical reactions involving 5-Sulfooxymethylfurfural Sodium Salt are not detailed in the search results, it’s known that 5-Hydroxymethylfurfural (HMF) can be transformed into a range of industrially useful derivatives, such as 2,5-diformylfuran (DFF), through various catalytic routes .Physical And Chemical Properties Analysis

5-Sulfooxymethylfurfural Sodium Salt is a solid compound with a melting point of 91-93°C (dec.) . It is soluble in DMSO, Methanol, and Water . The compound has a carbon content of 31.59%, a hydrogen content of 2.21%, and a sodium content of 10.8% .Wissenschaftliche Forschungsanwendungen

Nephrotoxicity Studies

5-Sulfooxymethylfurfural (SMF): , a metabolite of 5-hydroxymethylfurfural (HMF), has been studied for its nephrotoxic effects. Research indicates that at high dosages, SMF can cause significant damage to proximal tubules in mice, leading to mortality . This compound serves as a model to study the toxicological impact of food processing by-products and their metabolites on renal health.

Organic Anion Transporter Research

SMF has been identified to interact with renal organic anion transporters OAT1 and OAT3. These transporters mediate the cellular accumulation of SMF, which contributes to its nephrotoxic profile . Understanding this interaction is crucial for developing strategies to mitigate the renal accumulation of toxic substances.

Bioactivation in Food Genotoxicants

The role of sulfotransferases in the bioactivation of food genotoxicants like HMF and its derivatives, including SMF, is a significant area of research. Studies suggest that these compounds can form DNA-reactive and mutagenic sulfate esters, which have implications for food safety and human health .

Biobased Surfactant Development

SMF derivatives are being explored for their potential as biobased surfactants. The chemical structure of SMF allows for the creation of amphiphilic molecules, which can be used as environmentally friendly alternatives to traditional surfactants derived from fossil resources .

Toxicokinetics and Metabolism

Research on SMF also extends to toxicokinetics and metabolism, particularly in the context of its formation from HMF. Studies have examined the metabolic pathways and the potential health risks associated with long-term exposure to SMF, especially in relation to its presence in food products .

Chemical Synthesis and Catalysis

The synthesis of SMF involves reactions under acidic or alkaline conditions, which can be optimized for industrial-scale production. This process is integral to the field of chemical synthesis and catalysis, where SMF can serve as an intermediate for various chemical transformations .

Eigenschaften

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfooxymethylfurfural sodium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.